molecular formula C12H12BrNO B13233576 1-Bromo-3-(1-isocyanatocyclopentyl)benzene

1-Bromo-3-(1-isocyanatocyclopentyl)benzene

Cat. No.: B13233576
M. Wt: 266.13 g/mol
InChI Key: CLXISADLHKUZNJ-UHFFFAOYSA-N
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Description

1-Bromo-3-(1-isocyanatocyclopentyl)benzene is a brominated aromatic compound featuring a cyclopentyl isocyanate substituent at the meta position relative to the bromine atom. The bromine atom offers a site for nucleophilic substitution or transition metal-catalyzed couplings, while the isocyanate group may participate in cycloaddition or polymerization reactions. Notably, the cyclopentyl moiety introduces steric bulk, which could influence reactivity and regioselectivity in synthetic pathways.

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

1-bromo-3-(1-isocyanatocyclopentyl)benzene

InChI

InChI=1S/C12H12BrNO/c13-11-5-3-4-10(8-11)12(14-9-15)6-1-2-7-12/h3-5,8H,1-2,6-7H2

InChI Key

CLXISADLHKUZNJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)Br)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(1-isocyanatocyclopentyl)benzene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(1-isocyanatocyclopentyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Addition: Reagents such as primary amines or alcohols can be used, typically under mild conditions.

Major Products

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Addition: Products include urea derivatives when reacted with amines and carbamates when reacted with alcohols.

Scientific Research Applications

1-Bromo-3-(1-isocyanatocyclopentyl)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel materials with specific properties.

    Pharmaceutical Research: Investigated for potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(1-isocyanatocyclopentyl)benzene involves its reactivity due to the presence of both the bromine atom and the isocyanate group. The bromine atom can participate in electrophilic aromatic substitution reactions, while the isocyanate group can undergo nucleophilic addition reactions. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Bromo-3-(1-isocyanatocyclopentyl)benzene with structurally analogous bromobenzene derivatives, highlighting molecular properties, substituent effects, and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications Physical Properties References
This compound C₁₂H₁₁BrNO 265.13 (calculated) Bromine, cyclopentyl isocyanate Potential use in cross-coupling or polymerization; steric hindrance from cyclopentyl group. N/A (data not available) N/A
1-Bromo-3-(trifluoromethoxy)benzene C₇H₄BrF₃O 241.00 Bromine, trifluoromethoxy High-yield Pd-catalyzed arylations with heteroarenes (90–91% yields); electron-withdrawing substituent enhances reactivity. CAS 2252-44-0; purity >95%
1-Bromo-3-phenoxybenzene C₁₂H₉BrO 249.11 Bromine, phenoxy Used in synthesis of ether-linked aromatic systems; moderate steric demand. IUPAC name: 1-bromo-3-phenoxybenzene
1-Bromo-3-(cyclopropylmethoxy)benzene C₁₀H₁₁BrO 227.10 Bromine, cyclopropylmethoxy Stable under lab conditions; steric effects from cyclopropane may hinder reactions. CAS 126909-78-2; 100% purity
1-Bromo-3-(2-chloroethoxy)benzene C₈H₈BrClO 235.51 Bromine, 2-chloroethoxy Chloroethoxy group enables further functionalization (e.g., nucleophilic substitution). Molecular formula: C₈H₈BrClO
1-Bromo-3-(isopropylsulfanyl)benzene C₉H₁₁BrS 231.16 Bromine, isopropylsulfanyl Sulfur-containing substituent may act as a directing group in metal-catalyzed reactions. CAS 70398-87-7

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (EWGs):

    • Trifluoromethoxy (C₇H₄BrF₃O): Enhances electrophilic aromatic substitution (EAS) reactivity by polarizing the C–Br bond, facilitating cross-coupling (e.g., Pd-catalyzed arylations ).
    • Sulfonyl (C₉H₉BrO₂S): Strongly deactivates the ring, reducing EAS reactivity but stabilizing intermediates in nucleophilic substitutions .
  • Electron-Donating Groups (EDGs): Phenoxy (C₁₂H₉BrO): Moderately activates the ring for EAS but may direct incoming electrophiles to specific positions .
  • Steric Effects:

    • Cyclopentyl isocyanate: The bulky cyclopentyl group in the target compound likely slows reaction kinetics compared to smaller substituents (e.g., trifluoromethoxy).

Commercial Availability and Pricing

  • 1-Bromo-3-(trifluoromethoxy)benzene is priced at JPY 14,000/25g and JPY 5,500/5g (≥95% purity) .
  • Other compounds (e.g., 1-Bromo-3-phenoxybenzene) are available from suppliers like Thermo Scientific at similar purity levels (97%) .

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